3-Phenylbenzothiazoline-2-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24097-02-7 |
|---|---|
Molecular Formula |
C13H9NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-phenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H |
InChI Key |
DGQNHOUEAIUCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Phenylbenzothiazoline 2 Thione
Reduction Reactions and Mechanistic Elucidation
Benzothiazoline (B1199338) derivatives are recognized for their capacity to act as hydrogen donors in various reduction reactions, a reactivity that extends to 3-Phenylbenzothiazoline-2-thione. nih.gov The tuning of the 2-substituent on the benzothiazoline ring can control both the reactivity and stereoselectivity of these transfer hydrogenation reactions. nih.gov
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred from a donor molecule to an acceptor. In the context of this compound, the C-2 hydrogen is poised for transfer. This reactivity is analogous to other 2-substituted benzothiazolines which have been effectively used as hydrogen donors in organocatalytic transfer hydrogenation. nih.gov The process is facilitated by the relative stability of the resulting benzothiazolyl radical. While direct studies on this compound are not prevalent, the established reactivity of the benzothiazoline core suggests it can serve as a competent HAT reagent, particularly in the reduction of imines and other unsaturated systems. nih.gov The driving force for the reaction is the formation of the stable, aromatic benzothiazole (B30560) ring upon donation of the hydrogen atom.
Photoinduced Electron Transfer (PET) represents another potential mechanistic pathway for reactions involving this compound. In a PET process, photoexcitation of a molecule can lead to the transfer of an electron to or from another molecule, generating radical ions that can initiate subsequent chemical reactions. rsc.org The thiocarbonyl group and the extended π-system of this compound suggest that it could absorb light and participate in PET processes. Upon excitation, the molecule could act as either an electron donor or acceptor, depending on the reaction partner. For instance, excited thiocarbonyls have been implicated in electron transfer reactions, and the subsequent radical ions can undergo various transformations. rsc.org This pathway can be crucial in photoredox catalysis, where the excited state of a catalyst initiates a single-electron transfer to activate a substrate.
The conjugate reduction of α,β-unsaturated carbonyl compounds is a key transformation where benzothiazolines have demonstrated significant utility. Research on the closely related 2-phenylbenzothiazoline, in the presence of a Lewis acid like aluminum chloride, shows efficient reduction of various α,β-unsaturated ketones and esters to their corresponding saturated counterparts. rsc.org The reaction proceeds without the formation of unsaturated or saturated alcohols, indicating a high degree of chemoselectivity for the carbon-carbon double bond. rsc.org
The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the enone, which activates the Michael acceptor. The benzothiazoline then delivers a hydride to the β-position and a proton to the α-position of the unsaturated system. rsc.org Isotope labeling studies using 2-phenyl[2-²H]benzothiazoline have confirmed that the hydrogen atom from the C-2 position of the benzothiazoline is transferred to the β-carbon of the enone. rsc.org Furthermore, conducting the reaction in deuterated methanol (B129727) showed no incorporation of deuterium (B1214612) from the solvent, confirming that both hydrogens come from the benzothiazoline molecule. rsc.org This suggests a synchronous or near-synchronous transfer of two hydrogen atoms. rsc.org
**Table 1: Lewis Acid-Promoted Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds with 2-Phenylbenzothiazoline***
| Substrate | Lewis Acid | Product | Yield (%) |
|---|---|---|---|
| Benzylideneacetone | AlCl₃ | 4-Phenylbutan-2-one | 92 |
| Chalcone | AlCl₃ | 1,3-Diphenylpropan-1-one | 95 |
| Ethyl cinnamate | AlCl₃ | Ethyl 3-phenylpropanoate | 85 |
| 2'-Azachalcone | AlCl₃ | 1-(2-Pyridyl)-3-phenylpropan-1-one | 88 |
Data is for the analogous 2-phenylbenzothiazoline, illustrating the expected reactivity for this compound. rsc.org
The reduction of α,β-unsaturated systems with benzothiazolines can proceed with a high degree of stereoselectivity. In the reduction of (Z)-1,2-dibenzoyl-1,2-diphenylethylene with 2-phenylbenzothiazoline and aluminum chloride, the product obtained is exclusively the meso-1,2-dibenzoyl-1,2-diphenylethane. rsc.org This outcome strongly supports a cis-addition of the two hydrogen atoms to the carbon-carbon double bond of the enone. rsc.org This stereospecificity is a key feature of the cyclic transition state proposed for the hydrogen transfer mechanism. rsc.org The ability to control the stereochemical outcome is a significant advantage in organic synthesis, and the benzothiazoline framework is instrumental in achieving this. nih.gov
Oxidation Pathways and Reaction Dynamics
The thione group in this compound is susceptible to oxidation. The oxidation of thiones can lead to a variety of products depending on the oxidant and reaction conditions. A common pathway is the oxidation to the corresponding S-oxide, known as a sulfine. rsc.org For instance, diarylthiones are oxidized by N-sulfonyloxaziridines to form sulfines, which can then be further oxidized to ketones. rsc.org
The oxidation of chiral 2-thiazolines with reagents like m-chloroperoxybenzoic acid (MCPBA) or Oxone® can result in ring-opening reactions. rsc.org In the case of this compound, mild oxidation would likely yield the corresponding sulfine. Stronger oxidizing agents, such as potassium permanganate (B83412) or excess peracetic acid, could lead to the cleavage of the C=S bond to form a benzothiazolinone (B8138533) or cause ring opening to produce sulfonic acids. rsc.org The specific reaction dynamics and product distribution would be highly dependent on the nature of the oxidant, stoichiometry, and reaction conditions.
Substitution and Functionalization Reactions
The this compound scaffold possesses several sites for substitution and functionalization. The nitrogen atom of the benzothiazoline ring is a primary site for electrophilic attack. Alkylation of related 1,3-benzothiazin-4-one derivatives occurs readily at the nitrogen atom. researchgate.net Therefore, N-alkylation of this compound with alkyl halides in the presence of a base is a feasible transformation. researchgate.netorganic-chemistry.org
The aromatic rings—both the phenyl group at the 3-position and the fused benzene (B151609) ring—are potential sites for electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. For instance, direct halogenation of heterocyclic compounds can be achieved using systems like potassium halides with an oxidant like Oxone®. rsc.org The regioselectivity of such substitutions would be governed by the directing effects of the substituents on the rings. Additionally, the exocyclic sulfur atom can also be a site for alkylation under specific conditions, leading to S-alkylated products, although N-alkylation is generally more common in related systems. researchgate.net
Ring-Opening and Rearrangement Processes
The benzothiazoline framework can undergo ring-opening reactions under specific conditions, often promoted by catalysts or reactive species. While the 3-phenyl derivative is relatively stable, the thiazoline (B8809763) ring can be cleaved, leading to the formation of acyclic intermediates that can subsequently undergo further reactions.
One notable pathway involves the ring-opening of the five-membered ring of benzotriazole (B28993) in aryl 1H-1,2,3-benzotriazole-1-carbodithioates, which then cyclize to form benzothiazoles. This transformation is initiated by polymethylhydrosiloxane (B1170920) (PMHS) and AIBN, highlighting a method that avoids highly toxic reagents like tributyltin hydride. nih.gov
Furthermore, the coordination of benzothiazole derivatives to metal centers, such as silver(I), can promote ring-opening reactions. For instance, complexes of 6-nitrobenzothiazole (B29876) with silver(I) nitrate (B79036) or perchlorate (B79767) react with alcohols at room temperature, leading to the opening of the thiazole (B1198619) ring and the formation of 2-amino-5-nitrobenzenethiolatosilver(I). This represents a rare example of a thiazole ring-opening in a non-basic medium.
In the context of rearrangement, while specific skeletal rearrangements of this compound are not extensively documented, related systems offer insights into potential transformations. For example, the pyrolysis of benzothiazoline can lead to the formation of a 2-substituted benzothiazole through the elimination of a hydrocarbon. mdpi.com
A summary of representative ring-opening reactions is presented in the table below.
| Reactant(s) | Reagents/Conditions | Product(s) | Reaction Type |
| Aryl 1H-1,2,3-benzotriazole-1-carbodithioates | PMHS, AIBN | Benzothiazoles | Ring-opening and cyclization |
| 6-Nitrobenzothiazole-Ag(I) complexes | Alcohols (MeOH, EtOH, PhCH₂OH) | 2-Amino-5-nitrobenzenethiolatosilver(I) | Metal-promoted ring-opening |
| Benzothiazoline | Reflux | 2-Substituted benzothiazole, Hydrocarbon | Pyrolytic rearrangement |
Acid-Base Reactivity and Proton Transfer Mechanisms
The acid-base properties of this compound are primarily associated with the thione group and the nitrogen atom within the thiazoline ring. The compound can exhibit both acidic and basic characteristics, depending on the reaction environment.
The thione group (C=S) can exist in tautomeric equilibrium with its thiol form (C-SH). This thione-thiol tautomerism is a key factor in the acid-base chemistry of the molecule. The thiol tautomer possesses an acidic proton, allowing the compound to act as a weak acid. The position of this equilibrium is influenced by the solvent and the nature of substituents on the benzothiazole ring.
The acidity of the N-H proton in the unsubstituted benzothiazoline-2-thione allows for deprotonation in the presence of a base, forming an anion that can act as a nucleophile in subsequent reactions. For the 3-phenyl derivative, which lacks an N-H proton, deprotonation is not a primary reaction pathway. However, the molecule can participate in reactions as a nucleophile through the sulfur atom of the thione group.
A cleaner synthesis method for 3H-benzothiazole-2-thione involves the reaction of o-iodoaniline derivatives with carbon disulfide in the presence of cesium carbonate and tetramethylammonium (B1211777) bromide, yielding the product in high yields. researchgate.net Another environmentally friendly approach utilizes the three-component reaction of o-iodoanilines and potassium sulfide (B99878) with DMSO, where DMSO acts as both a carbon source and a mild oxidant. researchgate.net
The table below summarizes the key acid-base characteristics of this compound.
| Property | Description | Influencing Factors |
| Acidity | Can act as a weak acid due to thione-thiol tautomerism (in the unsubstituted form). | Solvent polarity, substituents on the ring. |
| Basicity | Can be protonated at the sulfur or nitrogen atom. The sulfur atom is generally the more favorable site. | Electron density on N and S atoms, steric hindrance. |
| Nucleophilicity | The sulfur atom of the thione group can act as a nucleophile. | Reaction conditions, nature of the electrophile. |
Structural Analysis and Advanced Spectroscopic Characterization of 3 Phenylbenzothiazoline 2 Thione
Crystallographic Investigations (e.g., X-ray Diffraction)
While specific X-ray diffraction data for 3-Phenylbenzothiazoline-2-thione were not available in the reviewed literature, analysis of related structures provides significant insight into its likely solid-state conformation. For instance, the crystal structure of the related compound, 3-Phenylbenzothiazolo[2,3-b]thiazol-1-io-2-olate, reveals a substantially planar molecular skeleton. researchgate.net Studies on other dithiazole thione derivatives also indicate a tendency towards planarity, driven by the extension of π-delocalization between the heterocyclic and aromatic rings. nih.gov
For this compound, it is anticipated that the benzothiazoline (B1199338) ring system would be largely planar. The phenyl group attached to the nitrogen atom (N-3) would be twisted out of the plane of the benzothiazoline ring to minimize steric hindrance. The key structural parameters of interest would be the C=S double bond length, the C-N bond lengths within the heterocyclic ring, and the C-S bond lengths, which confirm the thione tautomeric form over the thiol form. In related thione structures, the C=S bond length is a critical indicator of the thione character. nih.gov The packing of molecules in the crystal lattice would likely be influenced by π–π stacking interactions between the aromatic and heterocyclic rings. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton and carbon NMR spectra, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) core and the N-phenyl substituent.
Aromatic Protons (Benzothiazole Ring): The four protons on the fused benzene (B151609) ring of the benzothiazole moiety would typically appear as a complex multiplet pattern in the downfield region, approximately between 7.0 and 8.0 ppm. Their exact chemical shifts and coupling constants would depend on their position relative to the sulfur and nitrogen heteroatoms.
Aromatic Protons (N-Phenyl Ring): The five protons of the phenyl group attached to the nitrogen atom would also resonate in the aromatic region, likely between 7.3 and 7.8 ppm. The signals might appear as multiplets due to complex spin-spin coupling.
The integration of these aromatic regions would correspond to a total of nine protons. The absence of a signal for an N-H proton confirms the substitution at the N-3 position.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the following characteristic signals are anticipated:
Thione Carbon (C=S): The most downfield signal in the spectrum corresponds to the carbon of the thione group. This peak is highly characteristic and is expected to appear in the range of 180-200 ppm, confirming the C=S double bond. researchgate.netresearchgate.net
Aromatic Carbons: The carbon atoms of the fused benzene ring and the N-phenyl ring will appear in the typical aromatic region of 110-150 ppm. oregonstate.edu The signals for the quaternary carbons (those without attached protons), such as the carbons at the fusion of the rings and the carbon attached to the nitrogen of the phenyl group, are generally weaker in intensity. oregonstate.edu The specific chemical shifts are influenced by the electron-withdrawing and donating effects of the sulfur, nitrogen, and thione groups.
A representative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Atom/Group | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | 180 - 200 |
| Aromatic C (quaternary) | 130 - 155 |
| Aromatic CH | 110 - 130 |
While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR could provide further structural details. For example, ¹⁵N NMR spectroscopy would show a signal for the nitrogen atom in the thiazole (B1198619) ring, with its chemical shift being indicative of the local electronic environment and hybridization. Similarly, ³³S NMR could, in principle, be used to probe the sulfur atoms, though its application is less common due to the quadrupolar nature of the ³³S nucleus and its low natural abundance. No specific literature on the application of these techniques to this compound was found.
Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in this compound. These methods have been effectively used to study related benzothiazoline-2-thione systems, confirming their existence in the thione tautomeric form. nih.gov
C=S Stretching Vibration: The most significant band for confirming the thione structure is the C=S stretching vibration. This band typically appears in the IR spectrum in the region of 1025-1250 cm⁻¹. Its precise position can be influenced by coupling with other vibrations, such as C-N stretching.
Aromatic C-H Stretching: Sharp bands corresponding to the stretching vibrations of the aromatic C-H bonds are expected above 3000 cm⁻¹.
Aromatic C=C Stretching: Vibrations associated with the C=C bonds of the benzene and phenyl rings typically appear as a series of bands in the 1400-1600 cm⁻¹ region. docbrown.infodocbrown.info
C-N Stretching: The stretching vibration of the C-N bonds within the heterocyclic ring and connecting to the phenyl group would be found in the 1200-1350 cm⁻¹ range.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule. docbrown.infodocbrown.info
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=S bond, which often gives a strong Raman signal. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C=S Stretch | 1025 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated π-system, which includes the benzothiazole core and the N-phenyl group. The key electronic transitions expected are π→π* and n→π*. libretexts.orglibretexts.orgmasterorganicchemistry.com
π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugation in this compound, these transitions are expected to occur in the near-UV region, likely between 250 and 350 nm. libretexts.orgelte.hu The presence of the phenyl group in conjugation with the benzothiazole system would likely lead to a bathochromic (red) shift compared to the unsubstituted benzothiazoline-2-thione.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the sulfur or nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π→π* transitions. masterorganicchemistry.comelte.hu For thione compounds, the n→π* transition associated with the C=S group can sometimes extend into the visible region of the spectrum. researchgate.net
The combination of these transitions gives this compound its characteristic UV-Vis absorption profile, which is useful for quantitative analysis and for studying its electronic properties. shimadzu.com
| Electronic Transition | Expected Wavelength Range (λ_max) | Relative Intensity |
| π → π | 250 - 350 nm | High |
| n → π | > 350 nm | Low |
Mass Spectrometric Fragmentation Pathways
The study of mass spectrometric fragmentation provides a deep understanding of a molecule's structure and the relative stability of its constituent parts. While specific, detailed fragmentation analysis of this compound is not extensively documented, the fragmentation patterns can be inferred from the behavior of related benzothiazole and other heterocyclic derivatives under electron impact (EI) mass spectrometry. researchgate.netsapub.org
The molecular ion peak (M+) of this compound would be expected to be prominent, reflecting the stability of the fused ring system. The fragmentation process would likely be initiated by the cleavage of the bonds with the lowest dissociation energies. Key fragmentation pathways can be proposed based on the known fragmentation of similar structures. researchgate.netsapub.org
One probable pathway involves the fragmentation of the thiazoline (B8809763) ring. This could occur through the loss of a sulfur atom (S) or a thiocarbonyl group (CS). The loss of the phenyl group attached to the nitrogen atom is another highly likely fragmentation route, leading to a stable benzothiazoline-2-thione radical cation.
Further fragmentation could involve the rupture of the benzothiazole ring system itself. Common fragmentation patterns in benzothiazole derivatives include the loss of HCN or CS moieties, leading to the formation of various smaller, stable cationic fragments. researchgate.net The presence of the phenyl substituent introduces additional fragmentation possibilities, such as the loss of a phenyl radical (C6H5•) or the cleavage of the phenyl ring itself.
A plausible fragmentation scheme is outlined below:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| M+ | Molecular Ion |
| M - S | Loss of a sulfur atom |
| M - CS | Loss of a thiocarbonyl group |
| M - C6H5 | Loss of the phenyl group |
| [Benzothiazole]+ | Formation of the benzothiazole cation |
It is important to note that the relative abundance of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometry experiment. The study of these pathways is crucial for the structural elucidation of newly synthesized derivatives and for understanding their metabolic fate in biological systems. mdpi.com
Conformational Analysis and Intramolecular Interactions
Computational studies on similar N-aryl substituted benzothiazole derivatives have shown that the molecule is likely to exist in a non-planar conformation. mdpi.com The rotation around the N-C(phenyl) bond is a critical conformational parameter. The dihedral angle between the plane of the benzothiazole ring system and the plane of the phenyl ring determines the extent of steric hindrance and electronic communication between the two aromatic systems.
Theoretical calculations on analogous compounds suggest that there are two low-energy conformations, corresponding to specific values of this dihedral angle. mdpi.com These stable conformations represent energy minima where the steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the benzothiazoline ring is minimized.
Intramolecular interactions, such as van der Waals forces and potential weak C-H···S or C-H···π interactions, play a significant role in stabilizing these conformations. The crystal structure of related compounds, such as 3-Phenylbenzothiazolo[2,3-b]thiazol-1-io-2-olate, reveals a substantially planar arrangement of the fused ring system, which can provide some insight into the rigidity of the benzothiazole core. researchgate.net
| Conformational Parameter | Description | Expected Influence |
| N-C(phenyl) Bond Rotation | Rotation of the phenyl group relative to the benzothiazole ring. | Defines the overall molecular shape and steric hindrance. |
| Dihedral Angle | The angle between the planes of the benzothiazole and phenyl rings. | Determines the extent of electronic conjugation and steric strain. |
| Intramolecular Interactions | Weak forces like C-H···S and van der Waals interactions. | Stabilize specific low-energy conformations. |
The conformational preferences of this compound have implications for its chemical reactivity and its ability to interact with biological targets. Understanding these structural nuances is essential for the rational design of new derivatives with specific properties.
Theoretical and Computational Chemistry Studies of 3 Phenylbenzothiazoline 2 Thione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular characteristics of benzothiazole (B30560) derivatives. These calculations provide a fundamental understanding of the molecule's geometry, electronic landscape, and spectroscopic behavior.
Structural Optimization and Energetics
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, are used to determine the most stable three-dimensional arrangement of atoms in 3-Phenylbenzothiazoline-2-thione. mdpi.com In related benzothiazole derivatives, studies have shown that the thiazole (B1198619) ring system and any attached phenyl groups are often not coplanar. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in similar thiazole-based dyes, the donor and acceptor groups were found to be out of plane with the central thiazole spacer. researchgate.net The stability of such compounds can be influenced by intramolecular interactions between substituents and the electron donor/acceptor centers within the thiazole ring. nih.gov
Below is a table showcasing typical bond lengths and angles that would be determined for this compound through DFT calculations, based on data from analogous structures.
| Parameter | Value |
| C-S Bond Length (Thiazole Ring) | ~1.75 Å |
| C=S Bond Length (Thione Group) | ~1.65 Å |
| C-N Bond Length (Thiazole Ring) | ~1.40 Å |
| C-C Bond Length (Benzene Ring) | ~1.39 Å |
| N-C Bond Length (Phenyl Substituent) | ~1.45 Å |
| C-S-C Bond Angle | ~90° |
| S-C-N Bond Angle | ~115° |
| C-N-C Bond Angle | ~125° |
Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.netnih.gov
In studies of similar molecules, the HOMO is often localized on the electron-donating parts of the molecule, which in this case would be the benzothiazole moiety, while the LUMO is centered on the electron-accepting regions. nih.gov For 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the HOMO-LUMO energy gap was found to be a key factor in understanding intramolecular charge transfer possibilities. nih.gov The distribution of these orbitals can be visualized to understand the regions of the molecule involved in electronic transitions. researchgate.netnih.gov
The following table illustrates the kind of data obtained from a HOMO-LUMO analysis:
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap | 4.4 |
Spectroscopic Parameter Prediction and Validation
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com For instance, theoretical vibrational frequencies can be calculated and correlated with experimental data from FT-IR and FT-Raman spectroscopy. mdpi.com This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.
Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). nih.gov These calculations can predict the absorption wavelengths (λmax) corresponding to electronic transitions, typically π to π* transitions in conjugated systems like this compound. nih.gov The calculated spectra can then be compared with experimentally measured UV-Vis spectra to confirm the electronic structure. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. While specific MD studies solely focused on this compound are not prevalent, research on related thiazoline-2-thione derivatives provides a framework for understanding its potential dynamics. mdpi.com MD simulations can be used to investigate the conformational stability of the molecule and its interactions with its environment, such as a solvent or a biological target. mdpi.comscielo.org.mx For example, in a study of thiazoline-2-thione derivatives, MD simulations were used to assess the stability of the compounds when interacting with bovine serum albumin. mdpi.com Such simulations can reveal how the molecule flexes and rotates, and how its different parts move in relation to one another over a period of time, often on the scale of nanoseconds. mdpi.comscielo.org.mx
Quantum Chemical Analysis of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov For instance, in a reaction involving the related compound 1,3-benzothiazole-2-thiol, quantum chemical calculations were used to uncover a complex, stepwise reaction pathway involving seleniranium intermediates. This highlights the ability of computational methods to predict and explain unprecedented reaction outcomes.
By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form. This type of analysis is crucial for understanding the reactivity of the thione group and the benzothiazole ring system in various chemical transformations.
Tautomeric Equilibria and Stability Assessment
Tautomerism is a key consideration for molecules like this compound, which can potentially exist in different isomeric forms. The compound can exhibit thione-thiol tautomerism, where a proton can move from the nitrogen atom to the sulfur atom, resulting in the formation of 3-phenyl-3H-benzo[d]thiazole-2-thiol.
Computational studies on related benzothiazoline-2-thione derivatives have shown that the thione form is generally the more stable tautomer. mdpi.com DFT calculations can be used to compute the relative energies of the different tautomers, thereby predicting their equilibrium populations. The stability of these tautomers can be influenced by factors such as the solvent environment. nih.gov For thiosemicarbazones, a related class of compounds, theoretical calculations have been used to support experimental findings on the predominance of the thioketo (thione) form over the thioenol (thiol) form.
Thermochemical Computations and Energy Profiles
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the thermochemical computations and energy profiles of this compound. While research is available for structurally related compounds such as benzoxazolinone and benzimidazolinone derivatives, direct computational or experimental thermochemical data for the title compound, including detailed energy profiles, appears to be limited or not publicly available in the searched resources.
Theoretical and computational chemistry studies are crucial for understanding the stability, reactivity, and potential applications of a molecule. Such studies on this compound would typically involve the use of quantum chemical methods, like Density Functional Theory (DFT) or ab initio calculations, to determine key thermochemical parameters.
Coordination Chemistry of 3 Phenylbenzothiazoline 2 Thione As a Ligand
Ligand Binding Modes and Donor Atom Preferences
3-Phenylbenzothiazoline-2-thione, a derivative of benzothiazole (B30560), possesses two primary tautomeric forms: the thione form and the thiol form. This tautomerism grants the molecule significant flexibility in its coordination behavior, allowing it to act as a versatile ligand in coordination chemistry. The principal donor atoms available for coordination are the exocyclic sulfur atom of the thione group and the nitrogen atom within the thiazoline (B8809763) ring.
The ligand can coordinate to metal centers in several ways:
Monodentate Coordination: The most common binding mode involves the deprotonated thiol form, where the ligand coordinates to a metal ion exclusively through the sulfur atom.
Bidentate Coordination: The ligand can also act as a bidentate chelating agent, coordinating through both the nitrogen atom of the thiazoline ring and the exocyclic sulfur atom. This N,S-bidentate chelation forms a stable five-membered ring with the metal center.
Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers, utilizing its sulfur and/or nitrogen atoms to link the metallic cores.
The preference for a particular binding mode and donor atom is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the steric environment of the ligand, and the reaction conditions. Generally, the soft sulfur atom is a preferred coordination site for soft metal ions like Hg(II), Cd(II), and Pd(II), while the involvement of the harder nitrogen atom is also common, especially in forming chelate rings.
Synthesis of Metal Complexes Involving this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general procedure can be adapted depending on the desired complex and the specific metal ion.
A common synthetic route involves the following steps:
Dissolving the this compound ligand in a solvent such as ethanol, methanol (B129727), or a mixture of solvents like ethanol/chloroform.
Separately, dissolving a metal salt (e.g., acetate, chloride, or nitrate (B79036) salts of metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), or Hg(II)) in the same or a compatible solvent.
The two solutions are then mixed, often in a specific molar ratio (e.g., 1:1 or 2:1 ligand-to-metal).
The reaction mixture is typically stirred, and gentle heating or refluxing may be applied for a period ranging from one to several hours to ensure the completion of the reaction. biointerfaceresearch.com
Upon cooling the reaction mixture, the resulting metal complex often precipitates out of the solution.
The solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. researchgate.netnih.gov
In some syntheses, an auxiliary ligand, such as 1,10-phenanthroline, may be added to the reaction mixture to form mixed-ligand complexes. biointerfaceresearch.comnih.gov The choice of solvent and reaction temperature can influence the final product's structure and coordination geometry.
Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds derived from this compound. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govnih.gov
Complexes involving ligands structurally similar to this compound have been shown to adopt various geometries depending on the metal center's coordination number and electronic configuration. For instance, four-coordinate metal centers like Zn(II) often exhibit a distorted tetrahedral geometry. nih.gov In such cases, the metal is coordinated by two donor atoms from the benzothiazoline (B1199338) ligands and two from other co-ligands.
In complexes with higher coordination numbers, such as six-coordinate systems, an octahedral or distorted octahedral geometry is commonly observed. biointerfaceresearch.commdpi.comhhu.de The specific geometry is dictated by the electronic nature of the metal ion and the steric bulk of the ligands.
The table below presents typical bond lengths observed in a related Zn(II) complex characterized by X-ray crystallography, illustrating the coordination environment.
| Bond | Length (Å) |
| Zn—S | 2.2987 (7) |
| Zn—N | 2.093 (2) |
| C=S | ~1.7 |
| C—N | ~1.3-1.4 |
Data generated based on findings for structurally similar compounds. nih.gov
These structural data are crucial for understanding the nature of the metal-ligand interactions and for correlating the structure with the compound's physical and chemical properties.
Electronic and Geometric Properties of Metal Complexes
The electronic properties of metal complexes containing this compound are largely determined by the interplay between the metal d-orbitals and the ligand's molecular orbitals. These properties are typically investigated using techniques such as UV-Visible spectroscopy. The absorption spectra of these complexes often display bands corresponding to intraligand (π–π*) transitions within the aromatic rings of the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov
The electronic properties can be fine-tuned by modifying the substituents on the ligand or by changing the metal ion, which alters the energy levels of the frontier molecular orbitals. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can shift the absorption and emission spectra of the complexes.
The geometric properties of these complexes are diverse and are primarily influenced by the coordination number of the central metal atom and the nature of the ligands. Common geometries include:
Tetrahedral: Often found with d¹⁰ metal ions like Zn(II) and Cd(II). mdpi.com
Square Planar: Common for d⁸ metal ions such as Pd(II) and Pt(II).
Octahedral: Typically observed for transition metals like Co(III), Ru(III), Fe(II), and Ni(II), resulting from coordination with multiple ligands. biointerfaceresearch.commdpi.comhhu.de
The specific geometry can have a significant impact on the complex's magnetic properties, color, and reactivity. Distortions from ideal geometries are common due to steric hindrance or electronic effects like the Jahn-Teller effect. researchgate.net
Redox Properties and Electrochemistry of Coordination Compounds
The electrochemical behavior of metal complexes derived from this compound can be studied using techniques like cyclic voltammetry. This method provides information about the oxidation and reduction potentials of the complex, revealing the stability of different oxidation states of the metal center and the participation of the ligand in redox processes.
The table below shows representative electrochemical data for related metal complexes, illustrating the range of redox potentials that might be expected.
| Complex Type | Redox Process | Potential (V vs. reference) |
| Ir(III)-phenylbenzothiazole | Oxidation | +0.8 to +1.2 |
| Ir(III)-phenylbenzothiazole | Reduction | -1.5 to -2.0 |
| Fe(II)-triazole | Fe(II)/Fe(III) | ~ +0.5 |
Data generated based on findings for structurally similar compounds. mdpi.comresearchgate.net
These redox properties are critical for applications in areas such as catalysis, where the ability of the complex to cycle between different oxidation states is essential.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes incorporating benzothiazole and related thio-ligands have shown promise as catalysts in a variety of organic transformations. While specific catalytic applications for this compound complexes are an emerging area of research, the known reactivity of similar compounds suggests significant potential.
Potential catalytic applications include:
Oxidation Reactions: Metal complexes can catalyze the oxidation of substrates like alcohols. For example, certain coordination compounds have been used for the aerobic oxidation of benzyl alcohol. mdpi.com
Coupling Reactions: Complexes of metals like copper and palladium are well-known catalysts for C-N, C-O, and C-S cross-coupling reactions, which are fundamental in synthetic organic chemistry. sciensage.info
Cyclization Reactions: Gold-catalyzed intramolecular cyclizations involving thiourea (B124793) derivatives have been reported to form heterocyclic compounds like thioquinolines, highlighting the role of metal-sulfur interactions in catalysis. nih.govresearchgate.net
The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate bond formation or cleavage. The this compound ligand can influence the catalytic performance by modulating the electronic properties and steric environment of the metal center, thereby affecting its reactivity and selectivity.
Derivatization and Synthesis of Analogues of 3 Phenylbenzothiazoline 2 Thione
Modification of the N-Phenyl Moiety
The N-phenyl substituent of 3-phenylbenzothiazoline-2-thione is amenable to various chemical transformations, primarily through electrophilic aromatic substitution reactions. These modifications allow for the introduction of a wide range of functional groups, which can significantly influence the electronic properties and steric profile of the molecule.
Common electrophilic substitution reactions that can be applied to the N-phenyl ring include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, typically at the para-position due to the directing effect of the nitrogen atom. masterorganicchemistry.com Subsequent reduction of the nitro group can yield an amino functionality, providing a handle for further derivatization, such as acylation or sulfonylation.
Halogenation, using reagents like bromine in acetic acid or N-bromosuccinimide, can introduce one or more halogen atoms onto the phenyl ring. The position of substitution is again directed by the activating nature of the nitrogen atom. These halogenated derivatives can then serve as substrates for cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.
While direct experimental data on the modification of the N-phenyl moiety of this compound is limited in readily available literature, the principles of electrophilic aromatic substitution on N-phenyl containing heterocycles are well-established. For example, the synthesis of N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs often involves modifications on the phenyl ring to modulate biological activity. nih.gov Similarly, the synthesis of substituted N-benzylindole derivatives showcases the feasibility of introducing various substituents onto a phenyl ring attached to a heterocyclic nitrogen. mdpi.com
Table 1: Potential Modifications of the N-Phenyl Moiety
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)benzothiazoline-2-thione |
| Halogenation | Br₂, CH₃COOH | 3-(4-Bromophenyl)benzothiazoline-2-thione |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-Acylphenyl)benzothiazoline-2-thione |
| Sulfonation | H₂SO₄, SO₃ | 3-(4-Sulfophenyl)benzothiazoline-2-thione |
Functionalization at the Benzothiazoline (B1199338) Ring System
The benzothiazoline ring system itself offers several avenues for functionalization. These modifications can occur at the nitrogen atom (position 3), the fused benzene (B151609) ring, or involve ring-opening and subsequent derivatization.
Substitution at the nitrogen atom (position 3) is a common strategy to introduce diverse functionalities. The reaction of benzothiazoline-2-thione with various electrophiles under basic conditions can lead to a wide array of 3-substituted derivatives. researchgate.net For instance, reaction with alkyl halides, such as chloromethyl derivatives, can introduce alkyl groups at the nitrogen atom. These reactions are often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. researchgate.net
The fused benzene ring of the benzothiazoline core can undergo electrophilic aromatic substitution reactions, similar to the N-phenyl ring. However, the reactivity and regioselectivity of these reactions will be influenced by the electron-withdrawing nature of the thiazoline-2-thione moiety.
Furthermore, the benzothiazoline ring can be subject to nucleophile-induced ring contraction. For example, pyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazines have been shown to undergo ring contraction to form pyrrolo[2,1-b] researchgate.netnih.govbenzothiazoles under the action of nucleophiles. beilstein-journals.org While not a direct functionalization of the starting ring, this represents a powerful method to access novel, related heterocyclic systems.
Table 2: Examples of Functionalization at the Benzothiazoline Ring System
| Reaction Type | Reagents and Conditions | Product Description | Reference |
| N-Alkylation | 3-(Chloromethyl)-2-benzothiazolinone, KCN, DMF | 3-Cyanomethyl-2-benzothiazolinethione | researchgate.net |
| Mannich Reaction | Formaldehyde, secondary amine | 3-(Aminomethyl)-2-benzothiazolinone derivatives | researchgate.net |
| Reaction with Phenols | 3-(Chloromethyl)-2-benzothiazolinone, K-phenoxide | 3-(Phenoxymethyl)-2-benzothiazolinone derivatives | researchgate.net |
Thioamide Functional Group Modifications
The thioamide group (-N-C=S) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives. The sulfur atom of the thione group is nucleophilic and can readily react with electrophiles.
A primary reaction of the thioamide group is S-alkylation. Treatment of this compound with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)benzothiazole derivatives. This S-alkylation transforms the thione into a thioether, which can then be a leaving group in nucleophilic substitution reactions.
The thioamide group can also be converted to other functional groups. For example, reaction with oxidizing agents can lead to the corresponding oxo-analogue, 3-phenylbenzothiazolin-2-one. Conversely, the thione group can participate in cycloaddition reactions. The reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition at the thiono group, leading to the formation of a 1,3,4-thiadiazole (B1197879) ring. nih.gov Similar reactivity could be anticipated for this compound.
Furthermore, the thioamide functionality can be utilized in the synthesis of more complex heterocyclic systems. For instance, the reaction of thioamides with 2-aminobenzyl alcohols, promoted by an acid catalyst, can lead to the formation of benzothiazines. nih.gov
Table 3: Key Reactions of the Thioamide Functional Group
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| S-Alkylation | Alkyl halide, Base | 2-(Alkylthio)benzothiazole derivative | nih.gov |
| Oxidation | Oxidizing agent (e.g., m-CPBA) | 3-Phenylbenzothiazolin-2-one | - |
| Cycloaddition | Nitrilimine | Spiro-thiadiazole derivative | nih.gov |
| Thione to Imine Conversion | Primary amine, Acid catalyst | 2-Iminobenzothiazoline derivative | nih.gov |
Synthesis of Hybrid Heterocyclic Structures
The this compound scaffold can serve as a building block for the synthesis of more complex, hybrid heterocyclic systems. These hybrid molecules, which incorporate the benzothiazoline-2-thione moiety fused or linked to other heterocyclic rings, are of interest due to their potential for novel biological activities and material properties.
One approach to synthesizing hybrid structures is through the reaction of a functionalized this compound derivative with a suitable reaction partner. For example, a derivative with a reactive group on the N-phenyl ring or the benzothiazoline core could be used in cyclization reactions to form a new fused ring.
Another strategy involves using the thioamide functionality as a key reactive handle. For instance, the synthesis of polyfused heterocyclic systems has been achieved starting from 3-phenyl-5,6,7,8-tetrahydro researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazepine-6,8-dione, which itself can be derived from precursors containing a thioamide-like structure. researchgate.net The synthesis of fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems also highlights the utility of tandem diazotization/cyclization approaches that could potentially be adapted for benzothiazoline-2-thione derivatives. beilstein-journals.org
The [3+2] annulation reaction between a thiourea (B124793) and a suitable electrophile is a powerful tool for constructing five-membered heterocyclic rings. rsc.org By analogy, this compound, with its thioamide group, could potentially react with appropriate bifunctional reagents to yield fused thiazole (B1198619) or related heterocyclic systems. The synthesis of various substituted thiazole derivatives often involves the reaction of a thiocarbamoyl compound with α-halogenated reagents, a strategy that could be explored with this compound as the thiocarbamoyl component. researchgate.net
Structure Activity Relationship Sar Methodologies for 3 Phenylbenzothiazoline 2 Thione Analogues
Systematic Structural Variation Strategies
The cornerstone of SAR studies is the systematic modification of a lead compound's structure to observe the resulting changes in its activity. For 3-phenylbenzothiazoline-2-thione analogues, these strategies typically involve modifications at three primary locations: the benzothiazole (B30560) ring, the N-phenyl ring, and the thione group.
Modification of the Benzothiazole Ring: Substituents can be introduced at various positions on the benzene (B151609) ring of the benzothiazole moiety. The nature and position of these substituents, such as electron-donating or electron-withdrawing groups, can significantly alter the electronic properties and steric profile of the molecule. For instance, the introduction of a trifluoromethyl group has been shown to be well-tolerated by certain enzymes in related benzothiazole-phenyl structures. nih.govnih.gov
Modification of the N-Phenyl Ring: The phenyl group attached to the nitrogen atom is a prime target for structural variation. Altering the substituents on this ring can modulate the compound's lipophilicity, electronic distribution, and steric bulk, which in turn can affect its interaction with biological targets or its chemical reactivity. Studies on related 2-phenyl-3-substituted-thiazolidin-4-ones have shown that substituents on the phenyl rings influence the electron density around the heterocyclic ring. researchgate.net
Modification of the Thione Group: While less common, modifications of the thione (C=S) group, for example, by converting it to its oxygen analogue (a ketone), can provide crucial insights into the role of the sulfur atom in the compound's activity. The tautomeric equilibrium between the thione and thiol forms is also a key consideration, as it can be influenced by the surrounding chemical environment and substituents. researchgate.net
A systematic approach to these variations allows for the generation of a library of analogues. The subsequent evaluation of these compounds helps in building a comprehensive SAR profile. For example, in the development of benzothiazole derivatives as potential probes for tau protein, a series of analogues with different linkers and substituents were synthesized to understand their binding affinities. nih.govrsc.org
| Modification Site | Examples of Variation | Potential Impact |
| Benzothiazole Ring | Introduction of -Cl, -F, -CF3, -OCH3 groups | Altered electronic properties, steric hindrance, and metabolic stability |
| N-Phenyl Ring | Substitution with alkyl, alkoxy, or halogen groups | Modified lipophilicity, receptor binding interactions, and electronic distribution |
| Thione Group | Conversion to carbonyl (C=O) | Changes in hydrogen bonding capacity and chemical reactivity |
Computational Approaches in SAR Studies
Computational chemistry plays a pivotal role in modern SAR studies by providing insights into the molecular properties and interactions that govern the activity of this compound analogues. These approaches can predict the activity of unsynthesized compounds, thereby guiding the synthetic efforts towards more promising candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. documentsdelivered.com For benzothiazole derivatives, QSAR models have been successfully developed to predict their anticancer and antibacterial activities. documentsdelivered.comresearchgate.net These models often use descriptors such as steric parameters, net charges of specific atoms, and hydrophobicity to build a predictive equation. documentsdelivered.com A well-constructed QSAR model can have a high predictive ability, as indicated by its correlation coefficient (R²) and cross-validation coefficient (q²). documentsdelivered.com
Molecular Docking and Modeling: Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a target receptor or enzyme. This technique provides valuable information about the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. nih.gov For instance, molecular modeling of benzothiazolo[3,2-a]pyrimidine derivatives has been used to understand their antimicrobial activity. nih.gov These studies can reveal why certain structural modifications enhance or diminish activity. For example, the presence of a trifluoromethyl group might be correlated with a better fit into a specific binding pocket. researchgate.net
Density Functional Theory (DFT) Calculations: DFT calculations are employed to understand the electronic structure, reactivity, and thermodynamic properties of molecules. nih.gov These calculations can help in elucidating reaction mechanisms and predicting the stability of different conformers or tautomers. For example, DFT has been used to study the radical releasing ability of benzothiazoline (B1199338) derivatives. nih.gov
| Computational Method | Application in SAR | Key Insights Provided |
| QSAR | Predicting the biological activity of new analogues | Identification of key molecular descriptors influencing activity |
| Molecular Docking | Simulating ligand-receptor binding | Understanding binding modes and key interactions |
| DFT Calculations | Analyzing electronic structure and reactivity | Predicting reaction mechanisms and molecular stability |
Correlations between Molecular Features and Chemical Reactivity
The chemical reactivity of this compound analogues is intrinsically linked to their molecular features. Understanding these correlations is fundamental to predicting their behavior in chemical reactions and biological systems.
Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on either the benzothiazole or the N-phenyl ring can significantly influence the reactivity of the molecule. For example, electron-withdrawing groups can increase the acidity of the N-H proton in the parent benzothiazoline structure (if present) or affect the nucleophilicity of the thione sulfur. The electronic effects of substituents on the phenyl ring have been systematically studied in various heterocyclic systems to understand their impact on reactivity and redox potentials. rsc.org
Reactivity of the Thione Group: The thione group is a key functional group that can participate in various chemical reactions. It can act as a nucleophile or be involved in redox processes. The reactivity of the thione is modulated by the electronic nature of the rest of the molecule. For instance, the thione can be alkylated or oxidized, and these reactions are influenced by the electron density on the sulfur atom. The tautomeric equilibrium between the thione and the corresponding thiol form also plays a crucial role in its reactivity profile. researchgate.net
Research on benzothiazolines has demonstrated their ability to act as transfer reagents for carbanions and radicals, highlighting the diverse reactivity of this heterocyclic system. nih.gov The drive towards aromatization is a significant force in the reactions of pre-aromatic compounds like benzothiazolines. nih.gov
| Molecular Feature | Influence on Chemical Reactivity |
| Electron-donating/withdrawing substituents | Modulates electron density at reactive centers, affecting nucleophilicity, electrophilicity, and acidity. |
| Steric bulk of substituents | Influences accessibility of reactive sites and molecular conformation. |
| Thione group | Acts as a key reactive site for various transformations and is involved in tautomeric equilibria. |
Advanced Applications of 3 Phenylbenzothiazoline 2 Thione in Chemical Synthesis
Role as a Reagent in Organic Transformations
The benzothiazoline (B1199338) framework is an active participant in numerous organic transformations, where it can function as a source of reducing equivalents or as a donor of its constituent atoms. The presence of the phenyl group at the 3-position and the thione group at the 2-position modulates its reactivity, making it a valuable tool for synthetic chemists.
Reducing Agent Applications
The related compound, 2-phenylbenzothiazoline, demonstrates potent capabilities as a reducing agent, particularly for the conjugate reduction of α,β-unsaturated carbonyl compounds. rsc.org This reactivity provides a strong model for the expected behavior of 3-phenylbenzothiazoline-2-thione. In the presence of a Lewis acid such as aluminium chloride, 2-phenylbenzothiazoline can efficiently reduce a variety of α,β-unsaturated ketones to their corresponding saturated ketones, without affecting the carbonyl group itself. rsc.org
The reaction is noteworthy for its high selectivity and stereospecificity. Mechanistic studies involving deuterium-labeled 2-phenyl[2-²H]benzothiazoline have revealed that the reduction proceeds via a synchronous cis-addition of two hydrogen atoms from the benzothiazoline moiety to the carbon-carbon double bond of the enone. rsc.org One hydrogen atom is transferred to the β-position and the other to the α-position relative to the carbonyl group. rsc.org This process highlights the ability of the benzothiazoline core to act as a carrier and transfer agent for a pair of hydrogen atoms. rsc.org
Table 1: Representative Reductions of α,β-Unsaturated Ketones using 2-Phenylbenzothiazoline and AlCl₃
| Substrate (α,β-Unsaturated Ketone) | Product (Saturated Ketone) |
| Chalcone | Dihydrochalcone |
| Benzylideneacetone | 4-Phenyl-2-butanone |
| 2-Cyclohexen-1-one | Cyclohexanone |
| 2'-Azachalcone | Saturated 2'-azachalcone |
This table is based on the reactivity of the closely related 2-phenylbenzothiazoline as described in the literature. rsc.org
Sulfur-Transfer Reactions
Derivatives of thiazoline-2-thione have been successfully employed as efficient sulfur-transfer reagents. researchgate.netfraunhofer.de A key example is the use of N-(2-aminophenyl)-4-methyl-thiazolin-2-thione derivatives in a metal-free synthesis of S-alkyl thioesters. fraunhofer.de In this multi-step process, the sulfur atom is sourced directly from the thiazoline-2-thione heterocycle. fraunhofer.de
The general strategy involves three key steps:
Acylation: The nitrogen atom of the thiazoline-2-thione derivative is acylated.
Alkylation: The sulfur atom of the thione group is subsequently alkylated, forming a salt.
Metathesis: A base-catalyzed metathetic reaction cleaves the ring system, releasing the desired S-alkyl thioester and a benzimidazole (B57391) byproduct under very mild conditions. fraunhofer.de
This methodology allows for significant diversity in the final product, as the acyl and alkyl groups can be easily varied through the choice of acylating and alkylating agents. fraunhofer.de This demonstrates the potential of the this compound scaffold to act as a sulfur donor in similar synthetic strategies.
Precursor for Novel Heterocyclic Systems
The this compound structure serves as a versatile starting material for the synthesis of more complex and novel heterocyclic systems. The reactivity of the core structure, particularly at the nitrogen and sulfur atoms, allows for a range of modifications and cyclization reactions. researchgate.net For instance, functional groups can be introduced at the 3-position, which can then participate in subsequent synthetic transformations. researchgate.net
Research on related benzothiazole (B30560) structures has shown their utility as building blocks for a variety of fused-ring systems, including tetracyclic benzothiazepines and benzodiazepines. researchgate.net Furthermore, the synthesis of 1,3-benzoazaphosphole analogues has been achieved using related aminophenylphosphine intermediates, underscoring the role of the benzo-fused nitrogen heterocycle as a key synthon. nih.gov The this compound molecule can be envisioned as a scaffold for creating libraries of new compounds by reacting it with various electrophiles and nucleophiles, or by using it in cycloaddition reactions to construct polycyclic architectures. researchgate.netresearchgate.net
Photochemical Applications in Organic Synthesis
Benzothiazoline derivatives possess favorable photochemical properties that enable their use in synthetic applications, often without the need for an external photocatalyst. nih.gov These molecules can be directly excited by visible light, transforming them into potent single-electron and radical donors. nih.gov This photoexcitability has been harnessed for Csp²-H functionalization and the construction of heterocycles. nih.gov
Upon photoexcitation, benzothiazolines can generate alkyl or acyl radicals, which can then participate in a variety of carbon-carbon bond-forming reactions. nih.gov This property makes them valuable reagents in modern organic synthesis, where the generation of radicals under mild, light-mediated conditions is highly desirable. The photochemical behavior of related sulfur and nitrogen-containing heterocycles, such as phenylisothiazoles which undergo phototransposition, further supports the potential for this compound to engage in unique light-induced transformations. nih.gov The application of light as a sustainable energy source for chemical reactions is a rapidly growing field, and photoexcitable scaffolds like benzothiazolines are poised to play a significant role. mdpi.com
Development of Chemical Probes for Mechanistic Investigations
Beyond its direct role in synthesis, this compound and its derivatives are valuable tools for elucidating reaction mechanisms. By incorporating isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule, it can be used as a chemical probe to track the flow of atoms throughout a reaction. rsc.orgrsc.org
A prime example of this application is the use of 2-phenyl[2-²H]benzothiazoline to study the mechanism of conjugate reduction. rsc.org By analyzing the position of the deuterium label in the final product, researchers were able to confirm that the hydrogen atoms are transferred from the benzothiazoline and to determine the stereochemistry of the addition. rsc.org This approach provides direct, unambiguous evidence of the reaction pathway. Similarly, using ¹³C-labeled reactants in conjunction with NMR spectroscopy has been effective in detecting transient intermediates in reactions involving related thiourea (B124793) compounds, allowing for the proposal of detailed reaction mechanisms. rsc.org Therefore, isotopically labeled this compound can serve as a sophisticated probe for detailed mechanistic studies of reduction, sulfur-transfer, and photochemical reactions.
Q & A
Q. What are the common synthetic routes for 3-Phenylbenzothiazoline-2-thione and its derivatives?
Synthesis typically involves cyclization reactions using substituted benzothiazole precursors. For example:
- Cyclocondensation : Reacting α-aminoketones with phenylisothiocyanate under reflux in ethanol or acetonitrile yields benzothiazoline-2-thione derivatives .
- Thiourea cyclization : N,N′-disubstituted thioureas react with carbonyl compounds (e.g., aldehydes) in acidic conditions to form the thione ring .
- Multicomponent reactions : Combining benzimidazole intermediates with aryl thiazole-triazole acetamide derivatives in the presence of catalysts like CuI or Pd(PPh₃)₄ improves regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thione sulfur’s deshielding effect on adjacent protons) .
- IR spectroscopy : Identifies C=S stretching vibrations (~1200–1250 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and confirms tautomeric forms (e.g., thione vs. thiol) using programs like ORTEP-3 .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Segregate thione-containing waste and use licensed contractors for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental spectroscopic data for benzothiazoline derivatives?
- Triangulation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify discrepancies arising from solvent effects or tautomerism .
- Repeat under controlled conditions : Standardize solvent polarity, temperature, and concentration to minimize experimental variability .
Q. What computational strategies are employed to model the reactivity of this compound in catalytic systems?
- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing crystallographic data from similar complexes .
- Solvent modeling : Apply COSMO-RS to assess solvent effects on reaction pathways and tautomeric equilibria .
Q. What methodological approaches optimize reaction yields in the synthesis of this compound analogs?
- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes while maintaining >85% yields .
Q. How do structural modifications influence the biological activity of benzothiazoline-2-thione derivatives?
- Electron-withdrawing groups : Fluorine or bromine substituents increase electrophilicity, enhancing antimicrobial activity .
- Extended conjugation : Aryl triazole appendages improve binding to DNA gyrase or kinase targets, as shown in docking studies .
- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) reduce enzymatic degradation, prolonging half-life in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
